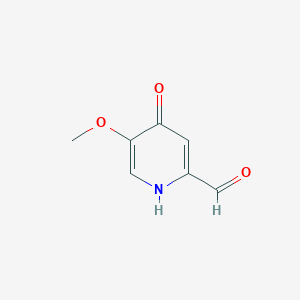

4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde

Description

Contextualization of Pyridine (B92270) Ring Systems in Chemical Science

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in the field of medicinal chemistry. frontiersin.orgnih.gov The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties, including its ability to act as both a hydrogen bond acceptor and a weak base, contribute to its versatile applications in drug design. The nitrogen atom in the pyridine ring can participate in hydrogen bonding, which is a critical interaction for the binding of drugs to their biological targets. frontiersin.org

The pyridine scaffold is present in a wide array of FDA-approved drugs, demonstrating its importance in the development of therapeutic agents for various diseases, including cancer, viral infections, and inflammatory conditions. nih.gov The ability to modify the pyridine ring at different positions allows for the fine-tuning of the physicochemical properties of molecules, such as their solubility, lipophilicity, and metabolic stability, which are essential for drug efficacy and safety.

Importance of Aldehyde Functionality within Pyridine Chemistry

The presence of an aldehyde group on the pyridine ring, as seen in pyridinecarbaldehydes, introduces a reactive functional group that can participate in a variety of chemical transformations. Aldehydes are valuable synthetic intermediates that can be readily converted into other functional groups, such as alcohols, carboxylic acids, and amines. This reactivity makes pyridinecarbaldehydes versatile building blocks for the synthesis of more complex molecules with potential biological activity.

The aldehyde group can also be directly involved in the biological activity of a molecule. For instance, it can form covalent bonds with biological nucleophiles, such as amino and thiol groups in proteins, leading to the inhibition of enzyme activity. This mechanism of action is utilized in the design of certain drugs.

Academic Relevance of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde as a Chemical Scaffold

While specific research focused solely on this compound is limited, its structural features suggest its potential as a valuable scaffold in chemical and pharmaceutical research. The combination of the pyridine ring with hydroxyl, methoxy (B1213986), and aldehyde groups provides multiple points for chemical modification, allowing for the creation of a diverse library of compounds for biological screening.

The pyridinone core, which is related to the 4-hydroxy-pyridine structure, is recognized as an important pharmacophore in medicinal chemistry. frontiersin.orgnih.gov Pyridinone derivatives have been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.gov The specific substitution pattern of this compound, with its electron-donating hydroxyl and methoxy groups, can influence the reactivity and biological properties of the molecule.

Table 1: Physicochemical Properties of this compound biosynth.com

| Property | Value |

| CAS Number | 204847-72-3 |

| Molecular Formula | C7H7NO3 |

| Molecular Weight | 153.14 g/mol |

| Appearance | Not specified |

| Flash Point | 173 °C |

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-4-oxo-1H-pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7-3-8-5(4-9)2-6(7)10/h2-4H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMABDMIQMSWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC(=CC1=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50578264 | |

| Record name | 5-Methoxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204847-72-3 | |

| Record name | 5-Methoxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-5-methoxypyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations

Aldehyde Group Reactivity of Pyridinecarbaldehydes

The aldehyde group is the primary site of reactivity in pyridinecarbaldehydes, undergoing a variety of transformations characteristic of aromatic aldehydes, but with modifications to its reactivity profile due to the electron-withdrawing nature of the pyridine (B92270) ring and the influence of other ring substituents.

Oxidation: The aldehyde functional group of pyridinecarbaldehydes can be readily oxidized to the corresponding carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. For instance, the photocatalytic oxidation of pyridinemethanol isomers in aqueous solution using TiO₂ as a catalyst yields the respective pyridinecarboxylic acids, with the pyridinecarbaldehyde as an intermediate. researchgate.net Under these conditions, the yields and selectivities towards the aldehydes are generally higher than those for the carboxylic acids. researchgate.net

Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol. A common and mild reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comyoutube.com This reagent selectively reduces aldehydes and ketones to alcohols and is compatible with a wide range of other functional groups. masterorganicchemistry.com The reduction of an aldehyde with NaBH₄ proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the primary alcohol. youtube.comkhanacademy.org While NaBH₄ is effective for reducing aldehydes, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used and are capable of reducing a wider range of functional groups. youtube.com

Pyridinecarbaldehydes readily undergo condensation reactions with various nucleophiles. A prominent example is the Knoevenagel condensation, which involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate. bas.bgresearchgate.netnih.gov This reaction is a carbon-carbon bond-forming method that typically yields electron-deficient alkenes. bas.bg Notably, the Knoevenagel condensation of pyridinecarbaldehydes with active methylene compounds can proceed efficiently in a water-ethanol mixture at room temperature without the need for a catalyst, highlighting an environmentally benign synthetic route. bas.bgresearchgate.net The products of these reactions are generally the more stable E-alkenes. bas.bg

Imine Formation: One of the most fundamental condensation reactions of aldehydes is the formation of imines (also known as Schiff bases) upon reaction with primary amines. rsc.orgredalyc.org This reaction is reversible and proceeds under thermodynamic control. rsc.org The mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate known as a carbinolamine. This is followed by the acid-catalyzed dehydration of the carbinolamine to yield the imine. redalyc.org The formation of imines is a dynamic process, and the position of the equilibrium can be influenced by factors such as pH and the removal of water. rsc.orgnih.gov The kinetics and equilibrium constants of imine formation have been studied for pyridine-4-aldehyde with various amino acids, demonstrating the applicability of this reaction in biological contexts. nih.gov The reactivity of the imine group itself is notable, as the carbon-nitrogen double bond can undergo further reactions. redalyc.org

Pyridinecarbaldehydes can participate as electrophilic partners in Aldol (B89426) addition reactions. wikipedia.orgmasterorganicchemistry.comyoutube.comorganic-chemistry.org In this type of reaction, an enolate ion, generated from an aldehyde or ketone with an α-hydrogen, acts as a nucleophile and attacks the carbonyl carbon of another aldehyde or ketone molecule. wikipedia.orgorganic-chemistry.org In the case of a pyridinecarbaldehyde, it would serve as the electrophilic component that is attacked by the enolate. The product of this reaction is a β-hydroxy aldehyde or β-hydroxy ketone, known as an aldol. wikipedia.orgyoutube.com The reaction is typically catalyzed by a base, which facilitates the formation of the enolate, or an acid. wikipedia.org The initial aldol addition product can sometimes undergo a subsequent dehydration reaction, particularly upon heating, to form an α,β-unsaturated carbonyl compound in what is known as an Aldol condensation. masterorganicchemistry.comyoutube.com

Pyridine Nitrogen and Substituent Effects on Reactivity

The nitrogen atom in the pyridine ring and the substituents on the ring, such as the 4-hydroxy and 5-methoxy groups in the titular compound, exert significant electronic effects that modulate the reactivity of the aldehyde group.

In aqueous media, aldehydes exist in equilibrium with their corresponding geminal diols, also known as hydrates. The position of this equilibrium is influenced by the electronic properties of the substituents on the aromatic ring. For pyridinecarbaldehydes, the electron-withdrawing nature of the pyridine nitrogen generally favors hydrate (B1144303) formation compared to benzaldehyde. However, the presence of electron-donating substituents on the pyridine ring can counteract this effect.

Studies on substituted pyridine-2-carbaldehydes have shown that electron-donating groups decrease the extent of hydrate formation. This is because these groups reduce the electrophilicity of the carbonyl carbon, shifting the equilibrium towards the aldehyde form. The kinetics of hydrate formation are generally fast.

Below is a table summarizing the percentage of hydrate formation for various substituted pyridine-2-carbaldehydes in a deuterated phosphate (B84403) buffer at pD 7.3 and 37 °C.

| Pyridine-2-carbaldehyde Substituent | Hydrate Formation (%) |

|---|---|

| None | Varies based on specific literature, generally significant |

| ortho-hydroxy | Decreased compared to unsubstituted |

| para-methoxy | Decreased compared to unsubstituted |

| ortho-methoxy | Slightly decreased compared to unsubstituted |

| Fluoro | Increased compared to unsubstituted |

The substituents on the pyridine ring also influence the rate of imine formation and can facilitate subsequent intramolecular reactions. Following the initial formation of an imine from a pyridine-2-carbaldehyde and a primary amine that contains another nucleophilic group, intramolecular cyclization can occur. A key example is the reaction with a compound containing a secondary amine or a hydroxyl group, which can lead to the formation of five-membered heterocyclic rings like imidazolidinones.

The formation of an imidazolidinone from a pyridine-2-carbaldehyde derivative involves the initial formation of an imine, which is then protonated to form an iminium ion. This increases the electrophilicity of the imine carbon, making it susceptible to intramolecular attack by a nucleophile, such as a nearby amide nitrogen, leading to cyclization and the formation of the imidazolidinone ring. nih.gov

The proposed mechanism for the acid-catalyzed formation of an imidazolidinone from a urea (B33335) derivative involves the initial formation of a cyclic iminium cation, which then reacts with a nucleophile. nih.gov This highlights the importance of the iminium ion intermediate in such cyclization reactions.

Influence of Hydroxyl and Methoxy (B1213986) Groups on Reactivity

The reactivity of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde is intrinsically shaped by the electronic interplay between the hydroxyl (-OH) and methoxy (-OCH₃) groups, the pyridine ring, and the carbaldehyde functional group. The hydroxyl group at the 4-position and the methoxy group at the 5-position are both electron-donating groups. Their presence is expected to increase the electron density of the pyridine ring through resonance effects, thereby influencing its susceptibility to electrophilic and nucleophilic attack.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially leading to intermolecular associations in solution and in the solid state. This can influence the compound's physical properties and its reactivity by modulating the accessibility of reactive sites. Intramolecular hydrogen bonding between the 4-hydroxyl group and the 5-methoxy group is also a possibility, which could affect the conformation and reactivity of the molecule.

Resonance Contributions: Both the hydroxyl and methoxy groups donate electron density to the pyridine ring via resonance. This increased electron density particularly at the ortho and para positions relative to these substituents can impact the reactivity of the carbaldehyde group at the 2-position.

General Acid Catalysis: The hydroxyl group can potentially participate in general acid catalysis in reactions involving the aldehyde. By donating a proton, it can activate the carbonyl group, making it more electrophilic and thus more susceptible to nucleophilic attack.

Intramolecular Cyclizations and Rearrangements

Intramolecular reactions are plausible given the proximity of the functional groups in this compound. For instance, under certain conditions, the hydroxyl group could potentially react with the aldehyde group, although this would lead to a highly strained ring system and is therefore unlikely.

More feasible intramolecular cyclizations would likely involve the introduction of a suitable side chain at a position that allows for a favorable ring-forming reaction. However, no such intramolecular cyclizations or rearrangements specifically involving this compound have been documented in published research. Studies on related heterocyclic aldehydes often report a variety of cyclization reactions, but direct analogies cannot be drawn without experimental evidence for the title compound.

Reaction Stereoselectivity and Diastereomer Formation

The stereochemical outcomes of reactions involving this compound would be of significant interest, particularly in the synthesis of chiral molecules. The planar nature of the pyridine ring means that the molecule itself is achiral. However, reactions at the aldehyde carbonyl group could generate a new stereocenter.

In the absence of a chiral catalyst or a chiral auxiliary, the addition of a nucleophile to the aldehyde would result in a racemic mixture of enantiomers. If the reaction were to involve a substrate that already contains a stereocenter, the formation of diastereomers would be possible. The facial selectivity of the nucleophilic attack on the aldehyde could be influenced by the steric and electronic properties of the hydroxyl and methoxy substituents, but this remains a matter of speculation without experimental data.

Derivatization and Analog Development

Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are a class of compounds synthesized from the condensation reaction between a primary amine and an aldehyde or ketone. nih.gov The synthesis of Schiff base derivatives from 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde is a key strategy for creating molecules with tailored electronic and steric properties.

The aldehyde group of this compound readily undergoes condensation with a wide array of primary amine substrates to yield the corresponding Schiff bases. This reaction is typically carried out in an alcohol solvent, sometimes with acid catalysis, and involves the formation of a C=N (azomethine) double bond. nih.gov The diversity of the resulting Schiff bases is achieved by varying the amine component.

Common classes of amines used for this purpose include:

Aromatic amines: Aniline and its substituted derivatives (e.g., haloanilines, nitroanilines) are frequently employed to introduce different electronic and steric effects into the final molecule. For instance, the reaction with various haloanilines such as 4-iodoaniline, 4-bromoaniline, and 4-chloroaniline (B138754) has been documented in the synthesis of Schiff bases from structurally similar aldehydes like 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. researchgate.netjocpr.com

Aliphatic amines: Simple alkyl amines can be used, although the resulting Schiff bases may be less stable than their aromatic counterparts.

Amino acids: The condensation with amino acids, such as L-tryptophan, results in Schiff bases that incorporate biologically relevant moieties. nih.gov

The general reaction scheme for the synthesis of Schiff bases from this compound is depicted below:

R-NH2 + OHC-C5H2N(OH)(OCH3) → R-N=CH-C5H2N(OH)(OCH3) + H2O

A variety of amine substrates can be utilized, leading to a library of Schiff base derivatives with diverse functionalities.

| scienceAmine Substrate Class | articleExamples | biotechResulting Schiff Base Features |

|---|---|---|

| Aromatic Amines | Aniline, Haloanilines, Nitroanilines | Enhanced stability due to conjugation; tunable electronic properties. |

| Amino Acids | L-Tryptophan | Incorporation of chiral centers and biologically relevant groups. nih.gov |

| Aliphatic Amines | Ethylamine, Propylamine | Flexible structures, though potentially less stable. |

The electronic nature of the substituent on the amine-derived portion of the Schiff base can significantly alter the electron density at the azomethine nitrogen. Electron-withdrawing groups on the aromatic ring of the amine can decrease the basicity of the imine nitrogen, while electron-donating groups can increase it. This, in turn, affects the coordination properties of the Schiff base when used as a ligand for metal complex formation.

Furthermore, the position of the carboxaldehyde group on the pyridine (B92270) ring is a critical determinant of the biological and chemical properties of the resulting Schiff bases and their metal complexes. nih.gov Studies on Schiff bases derived from isomeric pyridinecarboxaldehydes have shown that the location of the imine group relative to the pyridine nitrogen influences the coordination geometry and stability of the corresponding metal complexes. nih.gov In the case of this compound, the ortho position of the formyl group to the pyridine nitrogen allows for the formation of stable five-membered chelate rings upon metal complexation.

Thiosemicarbazone Analogues

Thiosemicarbazones are a class of compounds formed by the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone. They are of significant interest due to their wide range of biological activities and their exceptional ability to act as chelating ligands for various metal ions. benthamopenarchives.com

The synthesis of thiosemicarbazone analogues of this compound is typically achieved through a one-pot condensation reaction between the aldehyde and a thiosemicarbazide in a suitable solvent, often with catalytic amounts of acid. mdpi.com

H2N-NH-C(=S)-NHR' + OHC-C5H2N(OH)(OCH3) → R'HN-C(=S)-NH-N=CH-C5H2N(OH)(OCH3) + H2O

Structural diversification of these thiosemicarbazone analogues can be readily achieved by:

Modification of the thiosemicarbazide: A wide variety of substituted thiosemicarbazides can be used, allowing for the introduction of different functional groups at the N4 position of the thiosemicarbazone. This can include alkyl, aryl, or other functionalized moieties, which can modulate the lipophilicity, steric bulk, and electronic properties of the resulting ligand.

Derivatization of the pyridine ring: While the core structure is this compound, further modifications to the hydroxyl or methoxy (B1213986) groups, or the introduction of other substituents on the pyridine ring, could lead to a broader range of analogues.

Thiosemicarbazones are excellent chelating agents, typically coordinating to metal ions in a bidentate or tridentate fashion through the sulfur atom and one or both nitrogen atoms. mdpi.com The thiosemicarbazone derivatives of this compound are designed as tridentate ligands, with the pyridine nitrogen, the imine nitrogen, and the thione sulfur acting as the donor atoms.

The key design principles for these ligands in metal chelation include:

NNS Donor Set: The combination of the soft sulfur donor with the borderline nitrogen donors makes these ligands particularly suitable for coordinating with a variety of transition metal ions.

Formation of Stable Chelate Rings: The geometry of the ligand allows for the formation of stable five- and six-membered chelate rings with the metal center, which enhances the thermodynamic stability of the resulting complexes.

Tunable Electronic Properties: The electronic properties of the ligand, and thus the resulting metal complex, can be fine-tuned by introducing electron-donating or electron-withdrawing groups on the pyridine ring or the N4-substituent of the thiosemicarbazone moiety. This can influence the redox potential and reactivity of the metal center.

| categoryLigand Feature | descriptionDesign Principle for Metal Chelation |

|---|---|

| Tridentate NNS Donor Set | Provides strong coordination to a variety of metal ions through the pyridine nitrogen, imine nitrogen, and thione sulfur. nih.gov |

| Chelate Ring Formation | Formation of stable five- and six-membered rings enhances the thermodynamic stability of the metal complexes. mdpi.com |

| Substituent Effects | Electronic properties of the complex can be tuned by modifying substituents on the ligand, influencing the metal center's reactivity. |

Metal Complexation Chemistry

The Schiff base and thiosemicarbazone derivatives of this compound are excellent ligands for the coordination of a wide range of transition metal ions, including but not limited to copper(II), zinc(II), iron(III), and ruthenium(II). nih.govnih.govmdpi.comnih.gov The resulting metal complexes often exhibit distinct geometries, electronic structures, and reactivity profiles compared to the free ligands.

The coordination of the metal ion typically occurs through the nitrogen atom of the pyridine ring, the nitrogen atom of the azomethine group, and either the oxygen atom of the deprotonated hydroxyl group (in Schiff bases) or the sulfur atom of the thione group (in thiosemicarbazones). This results in the formation of stable, often octahedral or square planar, coordination complexes.

The metal complexation can lead to:

Enhanced Biological Activity: In many cases, the biological activity of the Schiff base or thiosemicarbazone is significantly enhanced upon coordination to a metal ion. benthamopenarchives.com

Novel Catalytic Properties: The metal complexes can act as catalysts for various organic transformations. rsc.org

Unique Spectroscopic and Magnetic Properties: The coordination of a metal ion introduces new electronic transitions and can impart paramagnetic properties to the molecule.

The synthesis of these metal complexes is generally straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction can be controlled to produce complexes with different ligand-to-metal ratios.

Other Functionalized Pyridinecarboxaldehyde Analogues

The aldehyde functionality of this compound is a key site for synthetic elaboration, enabling its conversion into a wide array of other functionalized analogs, including hydrazones, azines, and precursors for fused heterocyclic systems like pyranopyridines and naphthyridines.

Hydrazones are readily synthesized through the condensation reaction of the aldehyde group with various hydrazines or hydrazides. nih.gov This reaction is a cornerstone of medicinal and coordination chemistry, as it converts the aldehyde into a versatile hydrazone moiety (-CH=N-NH-). acs.orgafricanjournalofbiomedicalresearch.com For example, reacting this compound with isonicotinoyl hydrazide would produce a multidentate ligand capable of coordinating with a metal ion through the pyridine nitrogen, the azomethine nitrogen, and the carbonyl oxygen of the hydrazide component. nih.gov This tridentate chelation results in the formation of two stable, five- and six-membered chelate rings, a structural motif that confers high stability to the metal complex due to the chelate effect. Such derivatives have been extensively investigated for their biological activities. nih.gov

Azines are another class of derivatives formed when two equivalents of the pyridinecarboxaldehyde react with one equivalent of hydrazine (B178648) (H₂N-NH₂). The resulting structure contains a C=N-N=C linkage, and these molecules can act as bridging ligands, coordinating to two separate metal ions to facilitate the assembly of polynuclear complexes.

The this compound scaffold can also be employed as a building block for the synthesis of more complex, fused heterocyclic systems such as pyranopyridines and naphthyridines.

Pyranopyridine scaffolds are often constructed via multi-component reactions. A common synthetic strategy involves the one-pot condensation of an aldehyde, a compound with an active methylene (B1212753) group (e.g., malononitrile (B47326), ethyl acetoacetate), and a suitable nucleophile. researchgate.netresearchgate.net In this context, derivatives of this compound could participate in cyclization reactions to yield various pyrano[3,2-c]pyridine isomers, which are of interest in medicinal chemistry.

Naphthyridine ring systems, which consist of two fused pyridine rings, can be synthesized through several established methods. nih.gov The Friedländer annulation, for instance, is a powerful method for constructing the naphthyridine core, typically involving the condensation of an o-aminopyridinecarboxaldehyde with a ketone or other active methylene compound. tandfonline.com While the title compound is not an aminopyridine, it could be chemically converted into one. Alternatively, other cyclization strategies, such as those starting from substituted pyridinecarboxaldehydes, have been reported for the synthesis of various naphthyridine isomers, including 1,7-naphthyridines and 1,6-naphthyridines. acs.orgeurjchem.com

| Fused Heterocycle | Common Synthetic Strategy | Precursor Requirements |

| Pyranopyridine | One-pot multi-component reaction | Aldehyde, active methylene compound, nucleophile |

| Naphthyridine | Friedländer Annulation | ortho-Aminopyridinecarboxaldehyde, active methylene compound |

| Naphthyridine | Skraup/Doebner-von Miller Reaction | Aminopyridine derivative, α,β-unsaturated carbonyl compound |

This table outlines common synthetic routes to pyranopyridine and naphthyridine scaffolds that could potentially utilize derivatives of this compound.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (IR, FTIR, ATR-IR)

Key expected vibrational frequencies include:

O-H Stretching: A broad absorption band is anticipated in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl group. The breadth and exact position of this band would be influenced by intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine (B92270) ring are expected to appear just above 3000 cm⁻¹. pw.edu.pl The aldehydic C-H bond will exhibit a distinctive pair of medium-intensity bands around 2850 cm⁻¹ and 2750 cm⁻¹. The C-H bonds of the methoxy (B1213986) group will show stretching vibrations typically in the 2950-2850 cm⁻¹ range.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde is predicted to be in the range of 1680-1700 cm⁻¹. Its position is lowered from a typical aliphatic aldehyde due to conjugation with the aromatic pyridine ring.

C=C and C=N Ring Stretching: The pyridine ring itself will produce a series of characteristic bands in the 1400-1650 cm⁻¹ region due to C=C and C=N bond stretching vibrations. pw.edu.plnist.gov

C-O Stretching: The C-O stretching of the phenolic hydroxyl group and the methoxy group are expected to result in strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

O-H Bending: An in-plane O-H bend is expected around 1350-1450 cm⁻¹, while a broader, out-of-plane bend may appear in the 870-950 cm⁻¹ region.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Hydroxyl (-OH) | 3200 - 3500 (broad) |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 |

| C-H Stretch (Aldehyde) | Aldehyde (-CHO) | 2850 and 2750 |

| C-H Stretch (Aliphatic) | Methoxy (-OCH₃) | 2950 - 2850 |

| C=O Stretch | Aldehyde (-CHO) | 1680 - 1700 (strong) |

| C=C, C=N Ring Stretches | Pyridine Ring | 1400 - 1650 (multiple bands) |

| C-O Stretch | Phenol, Methoxy Ether | 1200 - 1300 and 1000 - 1100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Predicted chemical shifts for 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde are based on established substituent effects and data from related structures. researchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different types of protons.

Aldehyde Proton (-CHO): This proton is highly deshielded by the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group. It would appear as a singlet in the δ 9.5-10.5 ppm range.

Aromatic Protons (Pyridine Ring): The pyridine ring has two protons at positions 3 and 6. Due to the substitution pattern, they are expected to appear as two distinct singlets. The proton at C-6 would likely be downfield compared to the proton at C-3, with expected shifts in the δ 7.0-8.5 ppm region.

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group would produce a sharp singlet, typically appearing around δ 3.8-4.1 ppm. mdpi.com

Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is highly variable, depending on solvent, concentration, and temperature. It would appear as a broad singlet, potentially anywhere from δ 5.0 to 13.0 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display seven unique signals for the seven carbon atoms in the molecule.

Carbonyl Carbon (-CHO): This carbon is the most deshielded and is expected to have a chemical shift in the δ 190-200 ppm range.

Aromatic Carbons (Pyridine Ring): The five carbons of the pyridine ring will have distinct chemical shifts. The carbons attached to oxygen (C-4 and C-5) will be significantly downfield, likely in the δ 140-165 ppm range. The carbon bearing the aldehyde group (C-2) would also be downfield. The remaining carbons (C-3 and C-6) would appear at relatively higher field strengths within the aromatic region (δ 110-140 ppm).

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to have a signal in the δ 55-60 ppm range. mdpi.comlibretexts.org

| Atom | Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -CHO | Aldehyde | 9.5 - 10.5 (s, 1H) | 190 - 200 |

| -OH | Hydroxyl | 5.0 - 13.0 (broad s, 1H) | N/A |

| -OCH₃ | Methoxy | 3.8 - 4.1 (s, 3H) | 55 - 60 |

| Ring Protons | Pyridine | 7.0 - 8.5 (2 x s, 1H each) | N/A |

| Ring Carbons | Pyridine | N/A | 110 - 165 |

Mass Spectrometry (MS, GC-MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and structural features. For this compound (C₇H₇NO₃), the exact molecular weight is 153.04 g/mol .

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 153. The fragmentation pattern would be dictated by the functional groups present. Key predicted fragmentation pathways include:

Loss of a hydrogen radical ([M-H]⁺): A peak at m/z 152, resulting from the loss of the aldehydic proton.

Loss of a formyl radical ([M-CHO]⁺): A significant peak at m/z 124, corresponding to the loss of the -CHO group.

Loss of a methyl radical ([M-CH₃]⁺): Fragmentation of the methoxy group could lead to a peak at m/z 138.

Loss of carbon monoxide ([M-CO]⁺): A common fragmentation for aldehydes, leading to a peak at m/z 125.

Further fragmentation of the pyridine ring would lead to smaller, characteristic ions.

GC-MS analysis could be used to separate the compound from a mixture and obtain its mass spectrum, though derivatization might be necessary to improve its volatility and thermal stability. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the conjugated π-electron system of the substituted pyridine ring.

The primary chromophore in the molecule is the pyridinecarbaldehyde system. The hydroxyl (-OH) and methoxy (-OCH₃) groups act as auxochromes, which can modify the absorption characteristics of the chromophore, typically causing a shift to longer wavelengths (bathochromic shift) and an increase in absorption intensity (hyperchromic effect).

The UV-Vis spectrum is expected to show strong absorptions corresponding to π → π* transitions associated with the extended conjugated system of the aromatic ring and the carbonyl group. These transitions are likely to result in one or more strong absorption bands in the 250-400 nm range. Weaker n → π* transitions, originating from the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed, often as shoulders on the more intense π → π* bands at longer wavelengths. researchgate.netscielo.org.za

Solvatochromism: The position of the absorption maxima (λₘₐₓ) for this compound is expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. wikipedia.org Due to the polar nature of the hydroxyl and carbonyl groups, an increase in solvent polarity is likely to cause a bathochromic (red) shift in the π → π* transition band. This is because polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the electronic transition. researchgate.net

Tautomerism: 4-hydroxypyridine (B47283) derivatives can exist in equilibrium with their corresponding pyridone tautomers. chemtube3d.comwikipedia.org In this case, this compound could potentially tautomerize to pyridin-4(1H)-one. The position of this equilibrium is highly dependent on the solvent and the substitution pattern. researchgate.netwayne.eduacs.org In many cases, the pyridone form is favored, especially in polar and protic solvents, due to factors like intermolecular hydrogen bonding and the stability of the amide-like system. chemtube3d.com Spectroscopic studies, particularly UV-Vis and NMR in different solvents, would be crucial to determine the predominant tautomeric form in various environments.

X-ray Diffraction Techniques

X-ray diffraction analysis of a single crystal provides the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state.

Currently, no published crystal structure for this compound is available in the common crystallographic databases. If a suitable crystal could be grown, X-ray analysis would confirm the planarity of the pyridine ring and the relative orientations of the substituent groups. Furthermore, it would reveal details of the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and aldehyde groups, and potential π-π stacking interactions between the pyridine rings, which govern the crystal packing. researchgate.netmdpi.comresearchgate.net

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Information regarding the single crystal X-ray diffraction of this compound is not available in the public domain based on the conducted search. While single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement within a crystalline solid, providing detailed information on bond lengths, bond angles, and crystal packing, specific crystallographic data for this compound could not be located. For related compounds, such as 3-hydroxy-4-methoxybenzaldehyde, studies have shown a monoclinic crystal system with a P21/c space group. nih.gov Such analyses for this compound would be invaluable in understanding its solid-state conformation and intermolecular interactions.

Powder X-ray Diffraction for Solid-State Reaction Monitoring

Specific powder X-ray diffraction data for this compound could not be found within the available search results. Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze polycrystalline materials. It is particularly useful for identifying crystalline phases, determining unit cell dimensions, and monitoring the progress of solid-state reactions. A PXRD pattern for this compound would serve as a unique fingerprint for this compound in its solid form, allowing for routine identification and purity assessment.

Chromatographic Techniques for Separation and Analysis (e.g., HPLC)

High-performance liquid chromatography (HPLC) is a key analytical technique for the separation, identification, and quantification of individual components in a mixture.

A validated HPLC method specifically for the analysis of this compound was not identified in the search results. However, the principles of HPLC method development can be applied to this compound. A typical reversed-phase HPLC method would likely involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent (like acetonitrile (B52724) or methanol). ptfarm.pl Detection would likely be performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. ptfarm.pl The validation of such a method would require assessing parameters like linearity, precision, accuracy, and limits of detection and quantification to ensure reliable and reproducible results. mdpi.com

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. Methods like Density Functional Theory (DFT) are workhorses in this field, balancing computational cost with accuracy.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde, the HOMO would likely be localized on the electron-rich pyridine (B92270) ring, particularly influenced by the hydroxyl and methoxy (B1213986) substituents, which are electron-donating groups. The LUMO, conversely, would be expected to have significant contributions from the electron-withdrawing carbaldehyde group. A hypothetical representation of orbital contributions is presented in Table 1.

Table 1: Hypothetical Frontier Molecular Orbital Contributions for this compound

| Orbital | Major Contributing Moieties |

|---|---|

| HOMO | Pyridine Ring, Hydroxyl Group, Methoxy Group |

Molecular Geometry Optimization and Conformation Analysis

Determining the most stable three-dimensional arrangement of atoms, or the optimized molecular geometry, is a primary step in computational analysis. This is achieved by finding the minimum energy structure on the potential energy surface. For a molecule with rotatable bonds, such as the methoxy group in this compound, conformation analysis is performed to identify the most stable conformer(s). Different orientations of the hydroxyl and methoxy groups relative to the pyridine ring and the carbaldehyde group can lead to various conformers with distinct energies.

Association Energies and Intermolecular Interaction Studies

Computational methods can quantify the strength of interactions between molecules. This is particularly important for understanding how this compound might interact with itself (self-association) or with other molecules, such as solvent molecules or biological receptors. These interactions are often dominated by hydrogen bonding, given the presence of the hydroxyl group and the nitrogen atom in the pyridine ring, as well as dipole-dipole interactions arising from the polar carbaldehyde and methoxy groups. Calculating the association energies of different dimeric or clustered configurations provides insight into the preferred modes of intermolecular binding.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

While no specific SAR or QSAR studies were found for this compound, these methodologies are widely applied to pyridine derivatives to correlate their chemical structure with biological activity or chemical reactivity. chemrevlett.comchemrevlett.comnih.govwjpsonline.comresearchgate.net

Prediction of Reactivity Descriptors

Quantum chemical calculations can provide a suite of reactivity descriptors that are often used in QSAR models. These descriptors quantify various aspects of a molecule's reactivity. For this compound, these could include:

Ionization Potential (IP): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (EA): The energy released when an electron is added (related to LUMO energy).

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the ability to accept electrons.

A hypothetical set of calculated reactivity descriptors is shown in Table 2.

Table 2: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.8 |

| Electronegativity | 4.15 |

| Chemical Hardness | 2.35 |

Mechanistic Insights from Computational Studies

Computational studies are invaluable for elucidating reaction mechanisms. For this compound, this could involve modeling its participation in reactions such as nucleophilic additions to the carbaldehyde group or electrophilic substitutions on the pyridine ring. By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction pathway can be constructed. This allows for the determination of activation barriers and reaction thermodynamics, providing a deeper understanding of the reaction's feasibility and kinetics. For instance, the reactivity of the carbaldehyde group towards nucleophiles would be a key area of investigation. wikipedia.org

Applications in Chemical Research

Organic Synthesis Building Blocks and Precursors

The strategic placement of functional groups in 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde allows for a diverse range of chemical transformations, positioning it as a valuable precursor in the synthesis of more elaborate molecular architectures.

The pyridinecarbaldehyde moiety is a well-established precursor for the construction of fused heterocyclic systems. The aldehyde group can participate in a variety of cyclization reactions, while the hydroxyl and methoxy (B1213986) groups can influence the reactivity and regioselectivity of these transformations. Fused pyridine (B92270) ring systems are of significant interest due to their prevalence in biologically active compounds. researchgate.net

The synthesis of fused heterocycles often involves the construction of a new ring onto an existing pyridine structure. ias.ac.in For instance, the aldehyde functionality of this compound can react with a variety of binucleophilic reagents to form fused ring systems. The general strategies for the synthesis of such systems often involve intramolecular cyclization reactions.

| Reagent Type | Potential Fused Heterocycle |

| Amine-thiols | Thiazolopyridines |

| Hydrazines | Pyridopyridazines |

| Amidines | Pyridopyrimidines |

| Active methylene (B1212753) compounds | Pyrido[2,3-c]pyridines |

This table illustrates the potential for this compound to serve as a starting material for a variety of fused heterocyclic systems based on established synthetic methodologies.

While direct applications of this compound in chiral synthesis are not extensively documented, its functional groups offer handles for the introduction of chirality. The aldehyde can be a substrate in asymmetric reactions, such as asymmetric aldol (B89426) additions or the formation of chiral imines that can act as ligands for asymmetric catalysis.

Furthermore, the hydroxyl group can be derivatized with chiral auxiliaries to direct stereoselective transformations on the pyridine ring or the aldehyde group. The development of chiral ligands is a cornerstone of modern asymmetric synthesis, and functionalized pyridines are key components in many successful ligand architectures.

Catalysis

The pyridine nitrogen and the hydroxyl oxygen of this compound provide potential coordination sites for metal ions, making its derivatives attractive candidates for use in catalysis.

Derivatives of this compound, particularly Schiff bases formed from the condensation of the aldehyde with primary amines, can serve as ligands for a variety of metal-catalyzed reactions. These ligands can coordinate to transition metals to form complexes that can catalyze reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. For instance, Schiff base complexes of metals like copper and zinc have been investigated for their catalytic activities. nih.gov

In the realm of organocatalysis, the pyridine moiety itself can act as a basic catalyst. Furthermore, chiral amines can be condensed with the aldehyde to form chiral iminium ions, which are key intermediates in many organocatalytic enantioselective reactions.

The efficiency of catalysts derived from this compound would be highly dependent on the specific reaction and the nature of the metal center or the organic moiety involved. The electronic properties of the pyridine ring, influenced by the hydroxyl and methoxy substituents, can tune the catalytic activity of the metal center in derived complexes. For example, manganese complexes with hydrazone ligands derived from pyridine-2-carboxaldehyde have shown catalytic properties in the epoxidation of styrene. semanticscholar.org

| Metal Complex Type | Potential Catalytic Application |

| Schiff Base Complexes | Oxidation, Epoxidation |

| Pincer Ligand Complexes | Cross-coupling Reactions |

| Chiral Imine Complexes | Asymmetric Synthesis |

This table provides examples of potential catalytic applications for metal complexes that could be synthesized from this compound.

Materials Science

The development of advanced functional polymer materials is a rapidly growing field of research. rsc.orgmdpi.commdpi.com The incorporation of specific functional groups into polymer structures can impart desired optical, electronic, or thermal properties. Functionalized pyridines are of interest in materials science due to their coordination ability and their potential to introduce specific functionalities into polymers.

While the direct use of this compound in materials science is not widely reported, its structure suggests potential applications. The aldehyde group can be used to polymerize or to functionalize existing polymers. The pyridine ring, with its ability to coordinate to metals, could be used to create metallopolymers with interesting electronic or magnetic properties. The combination of the pyridine heterocycle with the hydroxyl and methoxy functional groups could also lead to materials with specific liquid crystalline or non-linear optical properties.

Supramolecular Assembly and Nanocage Construction

No published research was found detailing the use of this compound in supramolecular assembly or nanocage construction.

Development of Fluorescent Materials

No published research was found regarding the specific development of fluorescent materials based on this compound.

Ligands for Metal-Organic Frameworks (MOFs)

No published research was found that utilizes this compound as a ligand in the formation of Metal-Organic Frameworks.

Formation of Chiral Pyridinium (B92312) Ionic Liquids

No published research was found describing a synthetic route to chiral pyridinium ionic liquids that employs this compound.

Advanced Chemical Technologies

N-Terminal Protein Modification Strategies

The selective chemical modification of proteins is a critical technology in multiple scientific fields, enabling the attachment of probes, drugs, and other molecules to specific sites. nih.gov 2-Pyridinecarboxaldehydes (2-PCAs) have emerged as a leading class of reagents for the highly selective modification of the N-terminus of proteins and peptides. acs.orgchemrxiv.org This strategy is particularly valuable as it typically requires no genetic engineering of the target protein. nih.govresearchgate.net

The modification process proceeds through a two-step mechanism. First, the aldehyde group of the 2-PCA reagent reacts with the N-terminal α-amine of the protein to form an intermediate imine. acs.orgchemrxiv.org Subsequently, this imine undergoes cyclization with the adjacent primary amide of the protein backbone, resulting in the formation of a stable imidazolidinone conjugate. acs.orgresearchgate.net

Research into the functionalization of the 2-PCA scaffold has shown that substituents on the pyridine ring significantly alter the efficiency and stability of the protein conjugation. Electron-rich methoxy- and hydroxy-substituted 2-PCAs have been identified as highly promising scaffolds for next-generation N-terminal targeting reagents. acs.org Specifically, ortho-methoxy substituted 2-PCAs, a class that includes this compound, have been shown to accelerate the formation of the desired imidazolidinone ring while also preventing its hydrolysis. acs.org This enhanced stability addresses a major drawback of earlier, unsubstituted 2-PCA reagents, leading to higher yields of consistently labeled proteins. acs.org

In a comparative study of various substituted 2-PCAs, an electron-rich methoxy derivative demonstrated superior performance in labeling the proteins thioredoxin and JVZ-007. acs.org It provided the highest yield of the modified protein and the resulting conjugate showed excellent stability. acs.org The presence of the methoxy group is thought to contribute to this enhanced reactivity and stability, in part through hydrogen-bonding interactions. acs.org

| 2-PCA Derivative Type | Key Structural Feature | Observed Performance in Protein Labeling | Reference |

|---|---|---|---|

| ortho-Methoxy-2-PCA | Electron-donating methoxy group adjacent to aldehyde | Accelerated and stabilized imidazolidinone formation; higher yield and superior stability of the conjugate. | acs.org |

| para-Hydroxy-PCA | Electron-donating hydroxy group opposite to aldehyde | Low and unstable modification, attributed to a high rate of imidazolidinone ring-opening. | acs.org |

| Unsubstituted 2-PCA | No substituents on the pyridine ring | Effective but suffers from relatively slow reaction rates and a degree of reversibility. | chemrxiv.org |

Biosensing and Detection Probes

While no specific research on the use of this compound for cysteine quantification was identified, the underlying technology of N-terminal protein modification with 2-PCA derivatives has been successfully applied in the development of biosensors. nih.govresearchgate.net

In a notable application, a protein was selectively modified at its N-terminus using a 2-PCA reagent. researchgate.net This specifically labeled protein was then explored as a prototype biosensor for the detection of endocrine-disrupting chemicals in water. nih.govresearchgate.net The strategy involves attaching a probe via the 2-PCA linkage to a protein that has a high affinity for the target analyte. The function of the modified protein was confirmed through its ability to bind a fluorescent mimic of the endocrine disruptor, demonstrating the viability of this approach for creating sensitive and specific protein-based detection platforms. nih.govresearchgate.net This highlights the versatility of the 2-PCA modification chemistry in creating advanced tools for chemical detection. nih.gov

Mechanistic Studies in Biological and Medicinal Chemistry

Enzyme Mechanism Elucidation

While direct enzymatic studies on 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde are not extensively documented, its structural similarity to key biological molecules provides a foundation for understanding its potential roles.

Pyridoxal 5'-Phosphate (PLP) Analogues in Cofactor Studies

Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a crucial coenzyme in a vast array of enzymatic reactions. Its structure, featuring a hydroxylated and formyl-substituted pyridine (B92270) ring, bears a resemblance to this compound. This structural parallel suggests that the latter could be investigated as a PLP analogue in cofactor studies. Such studies are essential for understanding the precise roles of different functional groups on the pyridine ring in catalysis and enzyme binding.

Kinetics and Mechanisms of Transamination Reactions

Transamination reactions, fundamental to amino acid metabolism, are classic examples of PLP-dependent enzymatic processes. These reactions involve the transfer of an amino group from an amino acid to a keto acid. Given the structural similarities, derivatives of this compound could potentially influence the kinetics and mechanisms of these reactions, possibly by competing with the natural coenzyme or by forming Schiff base intermediates that modulate enzyme activity.

Biochemical Interactions

The specific arrangement of functional groups in this compound suggests its capacity to engage in significant biochemical interactions, including metal chelation and binding to nucleic acids.

Metal Chelation and Metallobiomolecule Modulation

Hydroxypyridinones are a well-established class of compounds known for their potent metal-chelating abilities, particularly for iron (Fe³⁺). nih.govnih.gov The 4-hydroxy-pyridine moiety within this compound provides a potential binding site for metal ions. The formation of stable complexes with metal ions is a critical aspect of modulating the activity of metallobiomolecules. Furthermore, the aldehyde group can readily form Schiff bases, which are versatile ligands capable of coordinating with a variety of metal ions to form stable metal complexes. researchgate.netnih.govmdpi.commdpi.com This dual functionality suggests that this compound could influence biological systems by sequestering essential or toxic metal ions.

Table 1: Examples of Metal-Chelating Properties of Related Pyridine Derivatives

| Compound Class | Metal Ions Chelated | Potential Biological Implication |

| Hydroxypyridinones | Fe³⁺, Al³⁺, Cu²⁺, Zn²⁺ | Treatment of iron overload, neuroprotective agents nih.govnih.gov |

| Pyridine-based Schiff Bases | Cu(II), Ni(II), Co(II), Zn(II) | Catalytic activity, antimicrobial agents nih.govmdpi.com |

This table is for illustrative purposes and shows the activities of related compound classes, not specifically this compound.

Interactions with Nucleic Acids (e.g., DNA Binding)

Schiff bases derived from pyridinecarboxaldehydes, particularly their metal complexes, have been shown to interact with DNA. nih.gov These interactions can occur through various modes, including intercalation between the base pairs or binding within the grooves of the DNA helix. Such binding events can significantly impact DNA replication and transcription, leading to downstream biological effects. The planar nature of the pyridine ring in this compound and its derivatives could facilitate these types of interactions.

Molecular Targets and Pathways

While specific molecular targets for this compound have not been definitively identified, the broader class of pyridine derivatives exhibits a wide range of biological activities, suggesting potential targets and pathways. mdpi.com Pyridine-containing compounds have been associated with antimicrobial, antiviral, and antiproliferative effects. nih.govmdpi.com For instance, a structurally related compound, 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one, has been shown to induce apoptosis in human leukemia cells through the induction of oxidative stress and upregulation of the p38 MAPK signaling pathway. nih.gov This suggests that compounds with a hydroxymethoxyphenyl moiety, similar to that in this compound, could potentially modulate cellular signaling cascades involved in cell proliferation and death.

Table 2: Biological Activities of Structurally Related Pyridine Derivatives

| Compound/Derivative Class | Biological Activity | Potential Molecular Target/Pathway |

| Pyridine Derivatives | Antiproliferative, Antimicrobial | Various, including enzymes and signaling proteins nih.govmdpi.com |

| Hydroxythiopyridones | Cytotoxic in cancer cell lines | Inhibition of DNA synthesis, iron/zinc depletion nih.gov |

| 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one | Apoptosis induction in leukemia cells | p38 MAPK signaling pathway nih.gov |

This table provides examples from related compounds to infer potential activities and is not a direct representation of the activities of this compound.

Ribonucleotide Reductase Inhibition Mechanisms

While direct studies on this compound are not available, a significant body of research on its thiosemicarbazone derivatives has established them as potent inhibitors of ribonucleotide reductase (RR). This enzyme is crucial for the synthesis of deoxyribonucleotides, the essential building blocks for DNA replication and repair, making it a key target in cancer therapy. nih.govnih.govsemanticscholar.orgwikipedia.orgmdpi.comnih.gov

Derivatives such as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) and its analogs function by binding to the small subunit of ribonucleotide reductase, quenching the essential tyrosyl free radical required for the enzyme's catalytic activity. This action depletes the intracellular pool of deoxyribonucleotides, thereby halting DNA synthesis. nih.gov

Research has shown that amino- and hydroxy-substituted pyridine-2-carboxaldehyde thiosemicarbazones are effective inhibitors of RR. For example, 3-AP and 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (3-AMP) were identified as the most active compounds in a series, potently inhibiting both cell growth and ribonucleotide reductase activity. nih.gov The inhibitory concentration (IC50) values for several potent derivatives highlight their efficacy. acs.org

Table 1: Ribonucleotide Reductase Inhibition by Pyridine-2-carboxaldehyde Thiosemicarbazone Derivatives

| Compound | IC50 (µM) |

|---|---|

| 5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 1.3 |

| 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 1.0 |

Data sourced from studies on L1210 leukemia cells. acs.org

The mechanism involves a marked decrease in the formation of deoxyribonucleotides from their ribonucleotide precursors. Studies using radiolabeled cytidine (B196190) demonstrated that while its uptake and incorporation into RNA were unaffected, its conversion into DNA was significantly inhibited by these compounds, confirming RR as the primary target. nih.gov

Modulation of Protein Kinase Activity

There is currently no publicly available scientific literature detailing the specific mechanisms of this compound or its close derivatives in the modulation of protein kinase activity. This remains an area for future investigation.

Mechanisms of Cellular Proliferation and Apoptosis Induction

The inhibition of ribonucleotide reductase by pyridine-2-carboxaldehyde thiosemicarbazone derivatives directly impacts cellular proliferation. By halting DNA synthesis, these compounds cause cell cycle arrest. At lower concentrations, derivatives like 3-AP and 3-AMP lead to an accumulation of cells in the S-phase. nih.gov At higher concentrations, a more rapid accumulation in the G0/G1 phase is observed, suggesting a secondary metabolic lesion may be induced. nih.gov

Furthermore, studies on structurally related compounds indicate a potential to induce apoptosis, or programmed cell death. For instance, the quinolinone derivative 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one, which shares a substituted phenyl moiety, has been shown to trigger apoptosis in human leukemia cells through the induction of oxidative stress and upregulation of the p38 MAPK signaling pathway. nih.gov While this is a different heterocyclic system, it points to potential pathways that could be explored for pyridine-based analogs. Other heterocyclic compounds, such as 4-thiazolidinone (B1220212) derivatives, are also known to induce apoptosis through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways in cancer cells. mdpi.com

Receptor-Ligand Binding Dynamics and Specificity

Specific research detailing the receptor-ligand binding dynamics and specificity for this compound is not available in the current body of scientific literature.

Antimicrobial Action Mechanisms

Pyridine derivatives represent a broad class of compounds investigated for their antimicrobial properties. nih.govresearchgate.net The mechanisms of action are diverse and depend on the specific structural features of the molecule.

Disruption of Essential Microbial Cellular Processes

Research on derivatives of pyridine-2-carboxaldehyde has provided evidence of their antimicrobial activity. Pyridine-2-Carboxaldehyde Isonicotinoyl Hydrazone (2-PINH), a derivative of the well-known antibacterial drug Isoniazid, has demonstrated activity against both Escherichia coli and Staphylococcus aureus. researchgate.net A study determined its minimum inhibitory concentration (MIC) against E. coli to be 0.5 mg/ml and against S. aureus to be 1 mg/ml. researchgate.net

Other studies on different classes of pyridine derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria. bohrium.comresearchgate.net For example, a series of 4-hydroxy-6H-oxazin-6-ones containing 2-(5-nitrofuranyl) and 2-(5-nitrothienyl) moieties, which are structurally distinct but also heterocyclic, possessed pronounced bactericidal activity against Staphylococcus aureus and, in some cases, Escherichia coli. researchgate.net

Table 2: Antimicrobial Activity of Pyridine-2-Carboxaldehyde Isonicotinoyl Hydrazone (2-PINH)

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (mg/ml) |

|---|---|

| Escherichia coli ATCC 8739 | 0.5 |

Data from in vitro micro-titration method. researchgate.net

Investigation of Antibiofilm Activities

Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. While there is no direct research on the antibiofilm properties of this compound, studies on related heterocyclic structures suggest this is a plausible area of activity. For example, 4-hydroxy-3-methyl-2-alkenylquinoline (HMAQ-7), an alkaloid with a related 4-hydroxy-substituted heterocyclic core, was found to inhibit biofilm biosynthesis in several species, including the opportunistic pathogen Staphylococcus haemolyticus. nih.gov This indicates that the 4-hydroxy-substituted heterocyclic scaffold may play a role in disrupting biofilm formation, a critical aspect of bacterial virulence and persistence. nih.govnih.gov

Resistance Mechanisms and Sensitization Strategies

Extensive searches of scientific literature and chemical databases have yielded no specific information regarding resistance mechanisms or sensitization strategies for the compound This compound .

Research on drug resistance and sensitization is highly specific to the compound and its biological targets. The development of resistance can occur through various mechanisms, such as target protein modification, increased drug efflux, metabolic inactivation of the compound, or alterations in downstream signaling pathways. Correspondingly, sensitization strategies are developed to counteract these specific resistance mechanisms and may include the use of combination therapies, efflux pump inhibitors, or agents that modify the tumor microenvironment.

Without dedicated studies on the biological activity and mechanism of action of this compound, any discussion of potential resistance or sensitization would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, no data tables or detailed research findings on this specific topic can be provided at this time.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The advancement of synthetic methodologies that are both efficient and environmentally benign is a paramount goal in modern chemistry. For 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde, future research will likely focus on the development of novel synthetic pathways that improve upon existing methods in terms of yield, atom economy, and sustainability.

Current synthetic strategies for polysubstituted pyridines often involve multi-step sequences that can be lengthy and generate significant waste. nih.gov Future approaches could leverage multicomponent reactions (MCRs), which offer a streamlined approach to complex molecules by combining three or more reactants in a single pot. researchgate.net The development of a convergent MCR for the one-pot synthesis of this compound from simple, readily available starting materials would represent a significant step forward.

Furthermore, the exploration of green catalysts, such as natural dolomitic limestone or ionic liquids, could provide more sustainable alternatives to traditional metal catalysts. researchgate.netdntb.gov.ua These catalysts can often be recovered and reused, reducing both cost and environmental impact. Research into chemoenzymatic or biocatalytic routes could also offer highly selective and environmentally friendly methods for the synthesis of this compound and its derivatives.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Multicomponent Reactions (MCRs) | Increased efficiency, reduced waste, operational simplicity. researchgate.net | Identification of suitable starting materials and reaction conditions. |

| Green Catalysis | Use of reusable and environmentally benign catalysts. researchgate.netdntb.gov.ua | Catalyst stability and activity for the specific transformation. |

| Chemoenzymatic/Biocatalytic Routes | High selectivity, mild reaction conditions, reduced environmental impact. | Enzyme discovery and engineering for non-natural substrates. |

Exploration of Undiscovered Reactivity Patterns for Diversification

The unique electronic properties of the pyridine (B92270) ring, coupled with the directing effects of the hydroxyl, methoxy (B1213986), and carbaldehyde substituents, suggest that this compound may exhibit novel reactivity patterns. A thorough investigation of its chemical behavior under a variety of reaction conditions is warranted to unlock its full synthetic potential.

The aldehyde functionality is a versatile handle for a wide range of transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases. The hydroxyl group can be alkylated, acylated, or used to direct metallation reactions to specific positions on the pyridine ring. The interplay between these functional groups could lead to the discovery of new intramolecular cyclization reactions or regioselective functionalization strategies.

Future research should systematically explore the reactivity of this compound with a diverse array of reagents, including electrophiles, nucleophiles, and radical species. Understanding the regioselectivity of these reactions will be crucial for the controlled synthesis of a wide range of derivatives. The inherent challenges in controlling the functionalization of pyridines, due to the electron-poor nature of the ring and the coordinating ability of the nitrogen atom, will require innovative synthetic solutions. nih.gov

Design of Next-Generation Derivatives with Tailored Physicochemical Properties

The strategic modification of the this compound core structure can lead to the development of next-generation derivatives with fine-tuned physicochemical properties. By systematically altering the substituents on the pyridine ring, it is possible to modulate key parameters such as solubility, lipophilicity, and electronic properties.

For example, the introduction of different alkyl or aryl groups at the hydroxyl position can impact the molecule's solubility and its ability to participate in hydrogen bonding. Modification of the aldehyde group to other functionalities, such as carboxylic acids, esters, or amides, would significantly alter the electronic and steric profile of the molecule. The synthesis of a library of such derivatives would provide a valuable resource for structure-activity relationship (SAR) studies in various applications. The design of novel 2-methoxypyridine (B126380) derivatives has been shown to influence their liquid crystalline and photophysical properties, highlighting the potential for creating functional materials. researchgate.net

| Derivative Class | Target Property Modulation | Potential Applications |

| Ethers/Esters (at C4-OH) | Solubility, lipophilicity, hydrogen bonding capacity. | Drug discovery, materials science. |

| Carboxylic Acids/Amides (from C2-CHO) | Polarity, charge, metal chelation. | Medicinal chemistry, catalyst design. |

| Heterocyclic Adducts (from C2-CHO) | Biological activity, photophysical properties. | Agrochemicals, organic electronics. |

Advanced Characterization Techniques for Complex Biological Systems

To fully elucidate the potential of this compound and its derivatives in a biological context, the use of advanced characterization techniques will be indispensable. While standard spectroscopic methods such as NMR and mass spectrometry are essential for structural confirmation, more sophisticated techniques are required to study the interactions of these molecules within complex biological systems.

Techniques such as fluorescence microscopy, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can provide valuable insights into the binding of these compounds to biological targets like proteins and nucleic acids. In vitro and in vivo imaging techniques, potentially utilizing derivatives functionalized with reporter groups, could be employed to track the distribution and localization of these molecules within cells and organisms. The synthesis of novel pyridine derivatives and their screening against various bacterial strains is a common practice to explore their biological potential. tandfonline.com

Integration of Computational and Experimental Approaches for Predictive Modeling

The synergy between computational chemistry and experimental work offers a powerful paradigm for accelerating the discovery and development of new molecules. routledge.com In the context of this compound, computational modeling can be employed to predict a wide range of properties and to guide experimental efforts.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. tandfonline.comresearchgate.net Molecular docking simulations can predict the binding modes of these compounds to target proteins, aiding in the design of more potent inhibitors or modulators. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their observed biological activity, enabling the prediction of the activity of new, unsynthesized compounds. The combination of experimental and theoretical studies has been successfully used to understand the formation of azomethines from pyridine-2-carbaldehyde. nih.gov

| Computational Method | Predicted Properties | Experimental Correlation |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic data. researchgate.net | NMR, IR, UV-Vis spectra, reaction outcomes. |

| Molecular Docking | Binding affinity and mode to biological targets. | Enzyme inhibition assays, biophysical binding studies. |

| QSAR Modeling | Prediction of biological activity based on structure. | In vitro and in vivo biological testing. |

Multidisciplinary Applications and Translational Research Opportunities

The unique structural features of this compound make it a versatile platform for a wide range of multidisciplinary applications. The translation of fundamental research on this compound into practical applications will require collaboration across various scientific disciplines.

In medicinal chemistry, the pyridine core is a well-established "privileged scaffold" found in numerous approved drugs. researchgate.net Derivatives of this compound could be explored as potential therapeutic agents for a variety of diseases. For instance, pyridine derivatives have been investigated as anti-malarial agents. nih.gov

In materials science, the ability to form hydrogen bonds and coordinate with metal ions makes this compound and its derivatives interesting candidates for the development of new polymers, metal-organic frameworks (MOFs), and functional materials with specific optical or electronic properties. The field of pyrazolo[3,4-b]pyridine chemistry, for example, has shown applications in the development of chemosensors and corrosion inhibitors. nih.gov The successful translation of this research will depend on establishing robust collaborations between synthetic chemists, biologists, and materials scientists.

Q & A

Basic Research Questions

Q. What synthetic routes are optimized for 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde, and how can researchers validate reaction efficiency?

- Methodology : Target compounds with pyridinecarbaldehyde scaffolds are typically synthesized via nucleophilic substitution or oxidation of alcohol precursors. For example, analogous syntheses use dichloromethane as a solvent and sodium hydroxide for deprotonation, achieving yields up to 99% after purification . To validate efficiency, monitor reaction progress via TLC or HPLC, and confirm purity using techniques like NMR (¹H/¹³C) and mass spectrometry. Cross-reference spectral data with literature to confirm structural integrity .

Q. How should researchers address discrepancies in spectroscopic data during structural characterization?